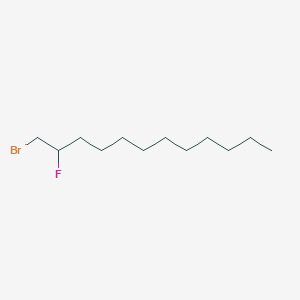
Dodecane, 1-bromo-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane, 1-bromo-2-fluoro- is an organic compound with the molecular formula C12H24BrF. It is a derivative of dodecane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is part of the haloalkane family, which are known for their reactivity and use in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1-bromo-2-fluoro- typically involves the halogenation of dodecane. One common method is the free-radical halogenation, where dodecane is reacted with bromine and fluorine under UV light or heat to produce the desired compound. The reaction can be represented as:
C12H26+Br2+F2→C12H24BrF+2HBr+2HF
Industrial Production Methods
In an industrial setting, the production of Dodecane, 1-bromo-2-fluoro- may involve the use of more controlled and efficient methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecane, 1-bromo-2-fluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted dodecanes depending on the nucleophile used.
Elimination: Alkenes such as 1-dodecene or 2-dodecene are formed.
Oxidation: Products include dodecanoic acid or dodecanol.
Reduction: Products include dodecane or partially reduced intermediates.
Scientific Research Applications
Dodecane, 1-bromo-2-fluoro- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dodecane, 1-bromo-2-fluoro- involves its reactivity due to the presence of bromine and fluorine atoms. These halogens are highly electronegative, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Elimination: The compound can lose hydrogen halides (HBr or HF) to form alkenes.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
Dodecane, 1-bromo-2-fluoro- can be compared with other similar compounds such as:
1-Bromododecane: Similar in structure but lacks the fluorine atom, making it less reactive in certain reactions.
1-Fluorododecane: Lacks the bromine atom, resulting in different reactivity and applications.
Dodecane: The parent hydrocarbon, which is less reactive due to the absence of halogen atoms.
The uniqueness of Dodecane, 1-bromo-2-fluoro- lies in its dual halogenation, which imparts distinct reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
82470-23-3 |
|---|---|
Molecular Formula |
C12H24BrF |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
1-bromo-2-fluorododecane |
InChI |
InChI=1S/C12H24BrF/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI Key |
UKSXJGFCKDKLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















